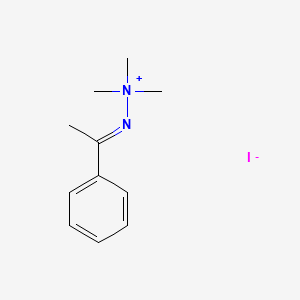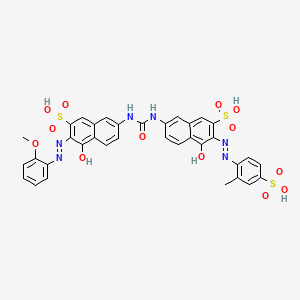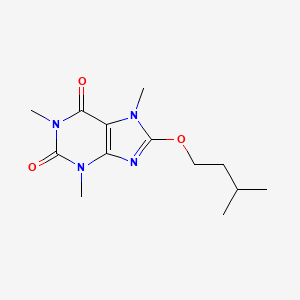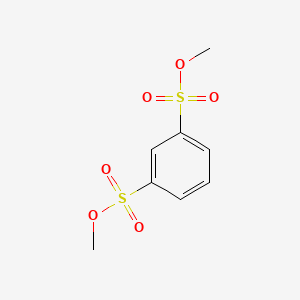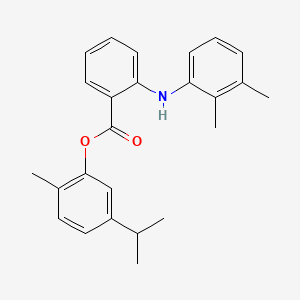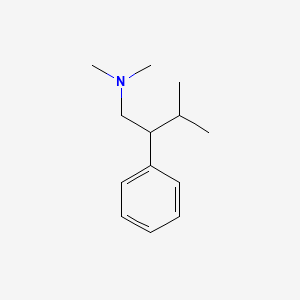
N,N-Dimethyl-beta-isopropylphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-beta-isopropylphenethylamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a phenethylamine backbone with a dimethylamino group and an isopropyl group attached to the beta carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-beta-isopropylphenethylamine typically involves the alkylation of phenethylamine derivatives. One common method is the reductive amination of beta-isopropylphenethylamine with formaldehyde and dimethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-beta-isopropylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-beta-isopropylphenethylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-beta-isopropylphenethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethylphenethylamine
- N,N-Diisopropylethylamine
- N,N-Dimethylethylenediamine
Uniqueness
N,N-Dimethyl-beta-isopropylphenethylamine is unique due to the presence of both a dimethylamino group and an isopropyl group on the phenethylamine backbone. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
33132-79-5 |
|---|---|
Fórmula molecular |
C13H21N |
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
N,N,3-trimethyl-2-phenylbutan-1-amine |
InChI |
InChI=1S/C13H21N/c1-11(2)13(10-14(3)4)12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3 |
Clave InChI |
GMBJYHKHRNMJRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CN(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)
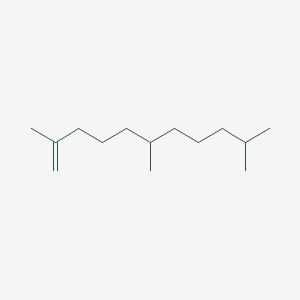


![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)

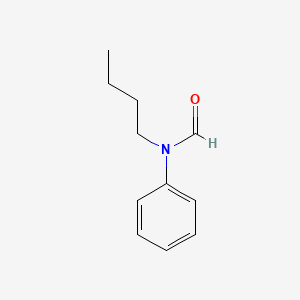
![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)
